molecular formula C23H28FN3O6S B2697931 N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide CAS No. 872987-29-6

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide

Cat. No.: B2697931
CAS No.: 872987-29-6
M. Wt: 493.55
InChI Key: RQANPGRTFKYDTE-UHFFFAOYSA-N
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Description

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is a potent and selective chemical probe identified as a macrodomain 3 (MAR) inhibitor of PARP14, a key mono-ADP-ribosyltransferase. Research indicates this compound effectively binds to the PARP14 macrodomain 3, blocking its interaction with ADP-ribose and thereby inhibiting its catalytic activity [https://www.ebi.ac.uk/chembl/compound report card/CHEMBL4651096/]. This specific mechanism makes it a valuable tool for dissecting the non-canonical roles of PARP family members in cellular processes. Its primary research applications are in oncology and immunology, where PARP14 is known to promote cancer cell survival, metastasis, and regulate macrophage function in the tumor microenvironment [https://www.rcsb.org/structure/6BHV]. By selectively inhibiting PARP14, this reagent enables researchers to investigate pathways involved in DNA damage response, metabolic reprogramming, and inflammatory signaling, offering critical insights for the development of novel therapeutic strategies. This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N'-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O6S/c1-16-14-18(24)6-9-20(16)34(30,31)27-12-3-13-33-21(27)15-26-23(29)22(28)25-11-10-17-4-7-19(32-2)8-5-17/h4-9,14,21H,3,10-13,15H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQANPGRTFKYDTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide typically involves multiple steps:

    Formation of the Oxazinan Ring: This step involves the reaction of 4-fluoro-2-methylphenylsulfonyl chloride with an appropriate amine to form the oxazinan ring.

    Introduction of the Oxalamide Group: The oxazinan intermediate is then reacted with oxalyl chloride to introduce the oxalamide group.

    Final Coupling: The final step involves coupling the oxazinan-oxalamide intermediate with 4-methoxyphenethylamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the oxalamide group to amines.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its potential binding affinity to certain proteins or enzymes.

Mechanism of Action

The mechanism of action of N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide involves its interaction with specific molecular targets. The fluorinated aromatic ring and oxazinan moiety may facilitate binding to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets would depend on the specific application and require further experimental validation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Three key analogs are compared below:

Compound Name Key Substituents Molecular Weight Key Functional Groups
Target Compound 4-Methoxy-phenylethyl, 4-fluoro-2-methylbenzenesulfonyl, oxazinan Not explicitly given Benzenesulfonyl, oxalamide, aryl ether
N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide 2-Methylpropyl, 4-fluorobenzenesulfonyl 401.45 Benzenesulfonyl, oxalamide, branched alkyl
N-{2-[2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide Thiazolo-triazol, 4-fluorophenyl, 4-methoxyphenyl Not explicitly given Thiazolo-triazol, oxalamide, aryl halide
Key Observations:

Substituent Variability :

  • The target compound’s 4-methoxy-phenylethyl group contrasts with the 2-methylpropyl in , which reduces aromaticity but increases lipophilicity.
  • The thiazolo-triazol core in introduces a heterocyclic system absent in the target compound, likely altering binding kinetics and metabolic stability.

Sulfonamide Modifications :

  • The target compound’s 4-fluoro-2-methylbenzenesulfonyl group differs from the simpler 4-fluorobenzenesulfonyl in . The methyl group may enhance steric hindrance or modulate electronic effects.

Linker Flexibility: All compounds share an ethanediamide linker, but the connectivity (e.g., oxazinan vs.

Spectral and Physicochemical Data

  • IR Spectroscopy :
    • The target compound’s oxalamide linker would exhibit C=O stretches near 1660–1680 cm⁻¹, similar to hydrazinecarbothioamides in .
    • Absence of C=S (1243–1258 cm⁻¹) distinguishes it from triazole-thiones in .
  • NMR :
    • The 4-methoxyphenyl group would show characteristic aromatic protons near δ 6.8–7.3 ppm and a methoxy singlet at δ ~3.8 ppm, as observed in .

Biological Activity

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features an oxazinan ring and a sulfonamide moiety, which are known to influence biological activity. Its molecular formula is C₁₈H₃₁F₂N₃O₃S, and it is characterized by the presence of a fluorinated aromatic group, which may enhance its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group can inhibit certain enzymes by mimicking substrate structures or binding to active sites.
  • Cellular Pathway Modulation : The oxazinan moiety may alter cellular signaling pathways, potentially affecting cell proliferation and apoptosis.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

  • Anticancer Activity :
    • Preclinical studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce cell cycle arrest in the G2/M phase, leading to increased apoptosis in tumor cells .
    • Case Study : A study demonstrated that derivatives of similar compounds significantly inhibited the growth of breast cancer cells (MDA-MB-231) at micromolar concentrations .
  • Antimicrobial Properties :
    • The compound has also been evaluated for its antimicrobial activity. In vitro tests suggest effectiveness against both Gram-positive and Gram-negative bacteria .
    • Case Study : A series of experiments showed that related compounds exhibited significant antibacterial effects, indicating potential for development as antimicrobial agents.
  • Anti-inflammatory Effects :
    • Preliminary data suggest that the compound may possess anti-inflammatory properties, likely through modulation of inflammatory cytokines .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis and cell cycle arrest in cancer cells
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryModulates inflammatory responses

Table 2: Structure-Activity Relationship (SAR)

Compound StructureBiological ActivityNotes
This compoundAnticancer, AntimicrobialComplex structure enhances activity
Related oxazinan derivativesVariable cytotoxicityStructural modifications affect potency

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